molecular formula C17H26N2O B1183177 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide

Cat. No.: B1183177
M. Wt: 274.408
InChI Key: ODFVNQUJIJKMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide is a synthetic organic compound that features a pyrrolidine ring, a butanamide group, and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.408

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]butanamide

InChI

InChI=1S/C17H26N2O/c1-3-6-17(20)18-13-16(19-11-4-5-12-19)15-9-7-14(2)8-10-15/h7-10,16H,3-6,11-13H2,1-2H3,(H,18,20)

InChI Key

ODFVNQUJIJKMHD-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCCC2

Origin of Product

United States

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